N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide
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Overview
Description
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a benzothiazole ring, a phenyl group, and a propanamide moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide typically involves multiple steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a carbonyl compound, such as an aldehyde or ketone, under acidic or basic conditions.
Attachment of the Propanamide Moiety: The benzothiazole intermediate is then reacted with acryloyl chloride in the presence of a base, such as triethylamine, to form the propanamide linkage.
N-Methylation: The final step involves the methylation of the nitrogen atom in the amide group using a methylating agent like methyl iodide or dimethyl sulfate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using optimized reaction conditions to ensure high yield and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the carbonyl group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (for electrophilic substitution), nucleophiles like amines or thiols (for nucleophilic substitution).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.
Scientific Research Applications
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biochemical assays to investigate enzyme interactions and receptor binding.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzothiazole ring is known to interact with various biological macromolecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways depend on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and 2-mercaptobenzothiazole share the benzothiazole core structure.
Propanamide Derivatives: N-phenylpropanamide and N-methylpropanamide are structurally similar but lack the benzothiazole ring.
Uniqueness
N-methyl-3-(2-oxo-2,3-dihydro-1,3-benzothiazol-3-yl)-N-phenylpropanamide is unique due to the combination of its benzothiazole ring and propanamide moiety, which confer distinct chemical properties and biological activities. This dual functionality makes it a versatile compound in various research applications.
Properties
IUPAC Name |
N-methyl-3-(2-oxo-1,3-benzothiazol-3-yl)-N-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-18(13-7-3-2-4-8-13)16(20)11-12-19-14-9-5-6-10-15(14)22-17(19)21/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDXQHKRQOKCTQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CCN2C3=CC=CC=C3SC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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